3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline
Description
Historical Context and Discovery
The development of this compound emerged from the broader investigation of substituted aniline derivatives in pharmaceutical chemistry research. While specific historical records of its initial synthesis are not extensively documented in current databases, the compound appears to have been developed as part of systematic structure-activity relationship studies examining benzyloxy-substituted anilines. The compound's inclusion in major chemical databases such as PubChem indicates its recognition within the scientific community as a molecule of research interest, with its Chemical Abstracts Service registry number 1040688-54-7 establishing its formal chemical identity.
The compound represents part of a larger family of phenoxyalkylbenzimidazole-related structures that have garnered attention in medicinal chemistry research. Related compounds in this structural class have demonstrated biological activities, particularly in antimicrobial research, suggesting that this compound may have emerged from efforts to optimize pharmacological properties within this chemical framework.
Nomenclature and Synonyms
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name this compound reflecting its complex substitution pattern. The compound is catalogued across multiple chemical suppliers and databases under consistent naming conventions, with catalog numbers including sc-310176 from Santa Cruz Biotechnology and TS115131 from Tetrahedron suppliers.
| Identification Parameter | Value |
|---|---|
| Systematic Name | This compound |
| Molecular Formula | C23H25NO2 |
| Chemical Abstracts Service Number | 1040688-54-7 |
| PubChem Compound Identifier | 46736319 |
| Santa Cruz Biotechnology Catalog | sc-310176 |
| Tetrahedron Catalog Number | TS115131 |
The nomenclature specifically indicates the presence of a benzyloxy group at the 3-position of the aniline ring, connected through an N-substituted propyl chain to a 3-methylphenoxy moiety. This systematic naming provides clear structural information for researchers working with the compound and ensures consistent identification across different research contexts.
Relevance in Contemporary Chemical Research
Contemporary chemical research has shown increasing interest in this compound due to its structural complexity and potential for biological activity. The compound's inclusion in pharmaceutical chemical reagent catalogs suggests its utility as a building block or intermediate in drug discovery programs. Research into similar benzyloxy-substituted aniline derivatives has demonstrated their potential as enzyme inhibitors and receptor modulators, positioning this compound within an active area of medicinal chemistry investigation.
The structural features of this compound, particularly its combination of aromatic rings connected through flexible alkyl chains, make it an attractive candidate for structure-activity relationship studies. The presence of multiple functional groups allows for systematic chemical modifications, enabling researchers to investigate how structural changes affect biological properties. This versatility has contributed to its recognition as a valuable research tool in contemporary pharmaceutical chemistry.
The compound's availability through multiple commercial suppliers indicates sustained research demand, with companies such as Santa Cruz Biotechnology and specialized chemical manufacturers maintaining inventory for research applications. This commercial availability reflects the compound's established role in ongoing research programs and suggests continued scientific interest in its properties and applications.
Overview of Research Applications and Interest
Research applications for this compound span multiple areas of chemical and biological investigation. The compound's structural similarity to known bioactive molecules suggests potential applications in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both benzyloxy and methylphenoxy functional groups provides multiple sites for molecular recognition, making it suitable for studies investigating protein-ligand interactions.
The compound's inclusion in chemical databases and supplier catalogs indicates its use as a synthetic intermediate or reference standard in analytical chemistry applications. Research groups investigating structure-activity relationships in aniline derivatives frequently utilize compounds of this type to understand how specific substitution patterns influence biological activity. The systematic availability of related compounds with similar structural frameworks suggests coordinated research efforts examining this chemical class.
| Research Application Area | Potential Utility | Structural Basis |
|---|---|---|
| Pharmaceutical Chemistry | Enzyme inhibition studies | Multiple aromatic binding sites |
| Medicinal Chemistry | Structure-activity relationships | Modular substitution pattern |
| Analytical Chemistry | Reference standards | Well-characterized structure |
| Synthetic Chemistry | Building block applications | Reactive functional groups |
Current research interest in the compound appears to focus on its potential as a pharmacological tool rather than as a final drug candidate. The complexity of its structure makes it particularly valuable for probing biological systems and understanding fundamental mechanisms of molecular recognition. This research utility is supported by its consistent availability through specialized chemical suppliers who serve the research community.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)propyl]-3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-18-8-6-13-23(14-18)26-19(2)16-24-21-11-7-12-22(15-21)25-17-20-9-4-3-5-10-20/h3-15,19,24H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUSVNORTCUIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
| Reaction Step | Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| O-Benzylation | Acetone | Reflux (56°C) | 8 h | 85-90 | >98 |
| Phenoxypropyl bromide synthesis | Acetone | Reflux (56°C) | 6 h | 75-85 | >95 |
| N-Alkylation | DMF | 60-80°C | 12 h | 70-80 | >95 |
Notes on Reaction Optimization
Use of dry solvents and inert atmosphere (nitrogen or argon) improves yield and purity.
Bases like potassium carbonate are preferred for etherification due to mildness and selectivity.
Alkylation step requires careful control of temperature to minimize side reactions such as elimination or over-alkylation.
Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective.
Alternative Synthetic Routes and Considerations
Reductive amination: If the 2-(3-methylphenoxy)propyl aldehyde is available, reductive amination with 3-(benzyloxy)aniline using sodium triacetoxyborohydride or sodium cyanoborohydride can be employed to form the secondary amine.
Use of protecting groups: If other reactive sites are present, temporary protection of the aniline nitrogen or phenol groups may be necessary.
Catalytic methods: Transition metal-catalyzed C-N coupling (e.g., Buchwald-Hartwig amination) could be explored for improved selectivity and milder conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| O-Benzylation + N-Alkylation | Benzyl bromide, 3-aminophenol, 2-(3-methylphenoxy)propyl bromide, K2CO3 | Reflux, 6-12 h, DMF or acetone | Straightforward, good yields, scalable | Requires multiple steps, possible side reactions |
| Reductive amination | 3-(Benzyloxy)aniline, 2-(3-methylphenoxy)propyl aldehyde, NaBH(OAc)3 | Room temp to 40°C, 12 h | High selectivity, mild conditions | Requires aldehyde intermediate, longer synthesis |
| Catalytic C-N coupling | 3-(Benzyloxy)aniline, 2-(3-methylphenoxy)propyl halide, Pd catalyst, base | 80-100°C, inert atmosphere | Efficient, fewer steps | Requires expensive catalysts, optimization needed |
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products.
Scientific Research Applications
3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methylphenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline and related compounds:
Key Observations :
- Lipophilicity: The benzyloxy and phenoxyethoxy groups in the sec-butyl derivative (419.56 g/mol) enhance lipophilicity compared to the trifluoromethyl-substituted compound (329.36 g/mol).
- Electron-Withdrawing Effects: The trifluoromethyl group in the ethylphenoxy derivative may reduce electron density on the aromatic ring, altering reactivity.
Biological Activity
3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline is a synthetic organic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevance in scientific research.
The compound features a benzyloxy group and a methylphenoxy group, contributing to its unique chemical reactivity and biological properties. It serves as an intermediate in the synthesis of more complex organic molecules and can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of both benzyloxy and methylphenoxy groups enhances binding affinity and specificity towards these targets, leading to desired biological effects. Potential pathways include:
- Enzyme Inhibition : The compound may inhibit certain enzymatic activities, affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses.
- Cellular Processes Alteration : The compound can alter various cellular processes, potentially impacting cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits notable biological activity in several areas:
Comparative Analysis
To better understand the compound's unique properties, a comparison with similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(Benzyloxy)propylmagnesium bromide | Alkylating agent | Moderate reactivity |
| 3-(Benzyloxy)propyltriphenylphosphonium bromide | Cationic surfactant | Limited biological activity |
| 3-(Benzyloxy)-2-methylphenylboronic acid | Boronic acid derivative | Notable in drug design |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into their mechanisms:
- Antitubercular Activity : Research on phenoxyalkylbenzimidazoles shows significant antitubercular activity, suggesting that similar structural motifs may enhance efficacy against pathogens like Mycobacterium tuberculosis .
- Enzyme Modulation : Studies on triazole fungicides have demonstrated their ability to modulate cytochrome P450 enzymes, indicating that compounds with similar structures could influence metabolic enzyme systems .
- Toxicological Profiles : Investigations into the toxicological effects of related compounds reveal alterations in gene expression associated with liver function and potential tumorigenicity, emphasizing the need for comprehensive safety evaluations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline, and how can its structure be validated?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, NaH in THF can activate phenolic intermediates for benzyloxy group introduction, as seen in benzofuran derivatives . Post-synthesis, structural confirmation requires H NMR (e.g., δ4.7 for alkyne protons) and FT-IR (e.g., C-C alkyne stretch at 2,125 cm) . Mass spectrometry (HRMS) and elemental analysis further validate purity.
Q. Which solvents are compatible with this compound during synthesis and purification?
- Methodology : Solvent compatibility is critical. Based on analogous aromatic amines:
| Solvent | Compatibility | Reference |
|---|---|---|
| THF | High | |
| Methanol | Moderate | |
| Isopropanol | Moderate | |
| Methylene Chloride | High |
- Polar aprotic solvents like THF are preferred for reactions, while methanol/isopropanol may aid recrystallization. Avoid ketones (e.g., methyl ethyl ketone) due to potential side reactions .
Q. How should researchers handle stability challenges during storage?
- Methodology : Store under inert atmosphere (N/Ar) at -20°C to prevent oxidation. Aromatic amines are prone to degradation; periodic NMR analysis (e.g., monitoring amine proton shifts) ensures integrity. Use amber vials to block UV light, as phenoxy groups may photosensitize degradation .
Advanced Research Questions
Q. How do electronic effects of substituents (benzyloxy vs. trifluoromethyl) influence reactivity in cross-coupling reactions?
- Methodology : Compare Hammett parameters () of substituents. Benzyloxy groups () are electron-donating, enhancing nucleophilicity, while trifluoromethyl () is electron-withdrawing, favoring electrophilic pathways . DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution differences. Experimental validation via kinetic studies (e.g., Suzuki coupling rates) is recommended.
Q. What strategies resolve low yields in N-alkylation steps during synthesis?
- Methodology : Low yields often stem from steric hindrance at the propylamine moiety. Optimize by:
- Using bulky bases (e.g., LDA) to deprotonate amines effectively .
- Employing phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
- Monitoring reaction progress via TLC (silica gel, CHCl:MeOH 10:1) to identify byproducts .
Q. How can computational modeling predict the compound’s interactions in drug discovery contexts?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess binding affinity to targets (e.g., kinase enzymes). Parameterize the compound using Gaussian09 to derive partial charges and optimize geometry. Compare with analogs like 3-phenoxyaniline to evaluate substituent-driven bioactivity .
Q. What advanced analytical techniques characterize trace impurities?
- Methodology : HPLC-MS (ESI+) identifies low-abundance byproducts (e.g., debenzylated derivatives). GC-MS with fast columns (e.g., DB-5MS) resolves volatile impurities, while C NMR detects regioisomeric contaminants . For quantification, use internal standards (e.g., deuterated anilines).
Contradiction Analysis
- vs. 7 : While lists methanol as compatible, uses THF for NaH-mediated reactions. Methanol may quench strong bases; thus, solvent choice depends on reaction stage. Prefer THF for base-sensitive steps and methanol for neutral-phase extractions.
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
